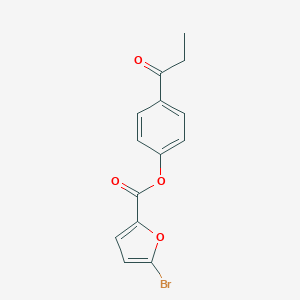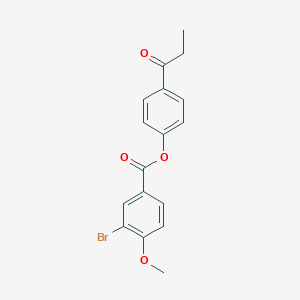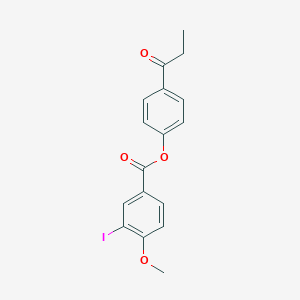![molecular formula C22H20BrClN2O5S B320504 2-(4-bromo-2-chlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B320504.png)
2-(4-bromo-2-chlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide is an organic compound that belongs to the class of phenoxyacetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Phenoxyacetamide Core: This step involves the reaction of 4-bromo-2-chlorophenol with chloroacetic acid in the presence of a base to form 2-(4-bromo-2-chlorophenoxy)acetic acid.
Amidation Reaction: The 2-(4-bromo-2-chlorophenoxy)acetic acid is then reacted with 4-[(4-ethoxyanilino)sulfonyl]aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-chlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl ring and the ethoxy group.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be used for hydrolysis.
Major Products Formed
Substitution: Depending on the nucleophile used, products can include substituted phenoxyacetamides.
Oxidation: Oxidized products may include phenolic derivatives.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(4-bromo-2-chlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-chlorophenoxy)acetamide
- 4-Bromo-2-hydroxybenzaldehyde
- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
Uniqueness
2-(4-bromo-2-chlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H20BrClN2O5S |
|---|---|
Molecular Weight |
539.8 g/mol |
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H20BrClN2O5S/c1-2-30-18-8-4-17(5-9-18)26-32(28,29)19-10-6-16(7-11-19)25-22(27)14-31-21-12-3-15(23)13-20(21)24/h3-13,26H,2,14H2,1H3,(H,25,27) |
InChI Key |
BGOGJNLEMUZUDN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Br)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


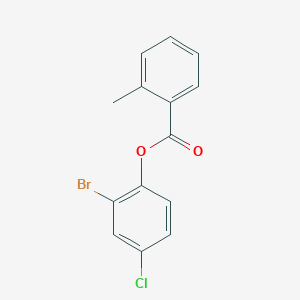
![2-bromo-4-chlorophenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B320423.png)
![5-Benzyl-2-{[(4-methoxyphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B320428.png)
![2-{[(4-Methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B320429.png)
![2-(4-methoxyphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B320432.png)
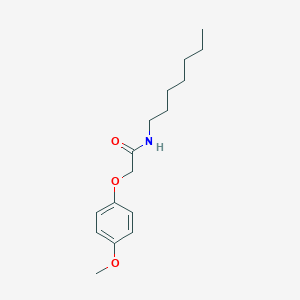
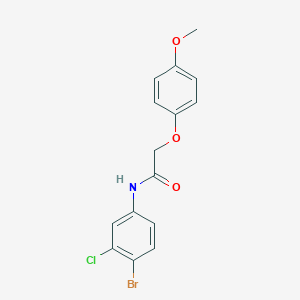
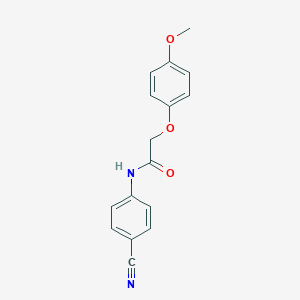
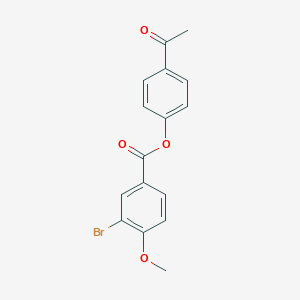

![2-acetylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B320442.png)
